(+)-Lysergic acid

Receptor Pharmacology 5-HT2A Agonism Ergoline Selectivity

(+)-Lysergic acid (CAS 855612-60-1), also referred to as D-lysergic acid, is a tetracyclic ergoline alkaloid and the core pharmacophore for a wide array of clinically and research-significant ergot derivatives, including LSD, ergometrine, methysergide, and nicergoline. It is a natural product produced by ergot fungi (Claviceps spp.) and select plants, functioning primarily as a versatile chiral precursor for semi-synthetic drug manufacturing rather than a standalone therapeutic agent.

Molecular Formula C16H16N2O2
Molecular Weight 268.31 g/mol
CAS No. 855612-60-1
Cat. No. B10850351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Lysergic acid
CAS855612-60-1
Molecular FormulaC16H16N2O2
Molecular Weight268.31 g/mol
Structural Identifiers
SMILESCN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)O
InChIInChI=1S/C16H16N2O2/c1-18-8-10(16(19)20)5-12-11-3-2-4-13-15(11)9(7-17-13)6-14(12)18/h2-5,7,10,14,17H,6,8H2,1H3,(H,19,20)
InChIKeyZAGRKAFMISFKIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What Is (+)-Lysergic Acid (CAS 855612-60-1) and Why Is It a Critical Procurement Item in Ergot Alkaloid Synthesis?


(+)-Lysergic acid (CAS 855612-60-1), also referred to as D-lysergic acid, is a tetracyclic ergoline alkaloid and the core pharmacophore for a wide array of clinically and research-significant ergot derivatives, including LSD, ergometrine, methysergide, and nicergoline [1]. It is a natural product produced by ergot fungi (Claviceps spp.) and select plants, functioning primarily as a versatile chiral precursor for semi-synthetic drug manufacturing rather than a standalone therapeutic agent [2]. Procurement decisions must consider its stereochemical integrity and purity, as these directly impact the yield and bioactivity of downstream derivatives.

The Risk of Substituting (+)-Lysergic Acid: Stereochemical and Purity Hurdles in Ergot Alkaloid Synthesis


Generic substitution of (+)-lysergic acid with other ergolines or impure batches is not feasible due to critical differences in stereochemistry and functional group reactivity. The desired (5R,10R) configuration of (+)-lysergic acid is essential for the bioactivity of most semi-synthetic ergot drugs; the C-8 epimer, isolysergic acid, is a common contaminant that exhibits significantly different receptor pharmacology and can be difficult to separate [1]. Furthermore, the free carboxylic acid group of lysergic acid enables amide bond formation, a key synthetic step not available to other ergoline precursors like agroclavine or elymoclavine [2]. This necessitates procurement of well-characterized, high-purity material to avoid costly purification steps and ensure consistent downstream product quality.

Quantitative Differentiation of (+)-Lysergic Acid: Head-to-Head Evidence for Scientific and Procurement Decisions


Receptor Binding Profile: Lysergic Acid vs. LSD and 5-HT

While LSD is a high-affinity agonist at the 5-HT2A receptor, lysergic acid itself exhibits a distinct receptor binding profile. LSD demonstrates a Ki of 3.5 nM at the 5-HT2A receptor, whereas lysergic acid shows pKi values of 8.8-9.0 at the 5-HT1D receptor and 5.7 at the 5-HT5A receptor, indicating a different selectivity fingerprint [1]. This highlights lysergic acid's role as a precursor, not a direct functional analog of LSD [2].

Receptor Pharmacology 5-HT2A Agonism Ergoline Selectivity

Functional Antagonism: Lisuride vs. LSD and Implications for Lysergic Acid Derivatives

In a direct head-to-head comparison, lisuride, a structural analog of LSD, acts as a partial agonist-antagonist at 5-HT2A receptors, whereas LSD is a high-efficacy agonist. Lisuride displayed only 6-52% of the maximal efficacy (Emax) of 5-HT or LSD in recruiting miniGαq and β-arrestin 2 in vitro, and it functionally antagonized the effects of LSD [1]. In vivo, lisuride suppresses head twitch responses (HTRs) (ED50 = 0.006 mg/kg), while LSD induces them (ED50 = 0.039 mg/kg) [1].

5-HT2A Signaling Functional Selectivity Psychedelic Research

Synthetic Yield and Purity: Isomerization of Paspalic Acid vs. Traditional Hydrolysis

A patented process for manufacturing (+)-lysergic acid via isomerization of paspalic acid using tetraalkylammonium hydroxide achieves yields of greater than 70% and purity exceeding 99%, with isolysergic acid contamination reduced to less than 1% [1]. In contrast, traditional hydrolysis of ergot alkaloids often results in lower yields and higher isolysergic acid content, necessitating additional purification steps [2].

Process Chemistry Isomerization Chiral Purity

Biosynthetic Titers: Engineered Yeast vs. Traditional Ergot Fermentation

Recent advances in metabolic engineering have enabled heterologous production of lysergic acid in Saccharomyces cerevisiae. An engineered strain achieved a titer of 509.8 mg/L in fed-batch fermentation, representing a 17.4-fold increase over the initial strain and establishing the highest reported titer for a heterologous host [1]. In parallel, an optimized Claviceps paspali strain produced 3.7 g/L of LA and iso-lysergic acid, a 4.6-fold improvement over the initial medium [2].

Metabolic Engineering Biomanufacturing Fermentation

Metabolic Engineering Yield: Metarhizium brunneum vs. Neosartorya fumigata

Genetic reprogramming of Metarhizium brunneum using CRISPR-Cas9 resulted in a relative percent yield of 86.9% for lysergic acid (LA) and 72.8% for dihydrolysergic acid (DHLA), with 98.4% and 87.5% of these products secreted into the growth medium, respectively [1]. These values are dramatically higher than those for previously engineered strains of Neosartorya fumigata, which achieved only 2.6% yield for LA and 2.0% for DHLA, with less than 5.6% secretion [1].

Fungal Biotechnology CRISPR-Cas9 Alkaloid Secretion

Antibody Recognition: LSD vs. Lysergic Acid in Competitive Binding

In a competitive binding radioimmunoassay using antibodies raised against D-lysergic acid, LSD and related ergot alkaloids were found to be 3 to 7 times more potent competitors than lysergic acid itself [1]. This quantitative difference in antibody recognition underscores the structural and electronic distinctions between the free acid and its amide derivatives.

Immunoassay Hapten Recognition Analytical Chemistry

Optimal Use Cases for (+)-Lysergic Acid: Where This Precursor Outperforms Alternatives


Semi-Synthesis of High-Purity Ergot Alkaloid Pharmaceuticals (e.g., Nicergoline, Cabergoline)

Procurement of (+)-lysergic acid with high stereochemical purity (>99%) and low isolysergic acid content (<1%) is essential for the cost-effective semi-synthesis of pharmaceutical ergot derivatives like nicergoline and cabergoline. The isomerization-based manufacturing process described in Section 3 Evidence 3 ensures that downstream amidation and further functionalization proceed with maximal yield and minimal byproduct formation [1].

Bioproduction Process Development Using Engineered Microbial Hosts

For academic and industrial groups developing sustainable, fermentation-based routes to ergot alkaloids, (+)-lysergic acid serves as the target molecule for yield optimization. The quantitative benchmarks established in Section 3 Evidence 4 and 5 (509.8 mg/L in yeast; 86.9% yield in M. brunneum) provide clear goals for strain engineering and process scale-up, enabling direct comparison of novel biosynthetic platforms [2].

Calibration Standards for Analytical Method Development and Validation

Given the differential binding properties of lysergic acid and its amides to antibodies (Section 3 Evidence 6), well-characterized (+)-lysergic acid is a critical reference standard for developing and validating LC-MS/MS and immunoassay methods for ergot alkaloid detection in biological matrices and food products [3].

Pharmacological Studies Investigating Non-Hallucinogenic Ergot Alkaloid Mechanisms

As demonstrated by the functional divergence between LSD and lisuride (Section 3 Evidence 2), the lysergic acid scaffold can yield compounds with starkly different signaling profiles. Researchers investigating 5-HT2A receptor pharmacology and developing non-hallucinogenic ergolines rely on (+)-lysergic acid as a versatile starting material for synthesizing a library of analogs to probe structure-activity relationships [4].

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